molecular formula C13H18N2O3 B8104725 Carbamic acid, N-[(3R,4R)-3-hydroxy-4-piperidinyl]-, phenylmethyl ester, rel- CAS No. 1951441-54-5

Carbamic acid, N-[(3R,4R)-3-hydroxy-4-piperidinyl]-, phenylmethyl ester, rel-

Cat. No.: B8104725
CAS No.: 1951441-54-5
M. Wt: 250.29 g/mol
InChI Key: QAECDNDIJKFMPR-VXGBXAGGSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Carbamic acid, N-[(3R,4R)-3-hydroxy-4-piperidinyl]-, phenylmethyl ester, rel- is a chiral carbamate derivative characterized by a piperidinyl backbone with hydroxyl groups at the 3R and 4R positions and a phenylmethyl ester moiety. This compound belongs to a broader class of carbamates, which are widely studied for their roles as enzyme inhibitors, prodrugs, and intermediates in pharmaceutical synthesis.

Properties

IUPAC Name

benzyl N-[(3R,4R)-3-hydroxypiperidin-4-yl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O3/c16-12-8-14-7-6-11(12)15-13(17)18-9-10-4-2-1-3-5-10/h1-5,11-12,14,16H,6-9H2,(H,15,17)/t11-,12-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAECDNDIJKFMPR-VXGBXAGGSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC(C1NC(=O)OCC2=CC=CC=C2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CNC[C@H]([C@@H]1NC(=O)OCC2=CC=CC=C2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901139572
Record name Carbamic acid, N-[(3R,4R)-3-hydroxy-4-piperidinyl]-, phenylmethyl ester, rel-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901139572
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1951441-54-5
Record name Carbamic acid, N-[(3R,4R)-3-hydroxy-4-piperidinyl]-, phenylmethyl ester, rel-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1951441-54-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Carbamic acid, N-[(3R,4R)-3-hydroxy-4-piperidinyl]-, phenylmethyl ester, rel-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901139572
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Asymmetric Reduction of Piperidine Derivatives

The (3R,4R)-3-hydroxy-4-aminopiperidine core is often synthesized via asymmetric reduction of ketone precursors. Bakers’ yeast-mediated reduction of 4-methyl-3-oxopiperidine-1-carboxylates yields (3R,4R)-3-hydroxy derivatives with 87% enantiomeric excess (e.e.). For instance, 1-tert-butyl-4-methyl 3-oxo-piperidine-1,4-dicarboxylate undergoes yeast reduction to produce (3R,4R)-3-hydroxy-piperidine dicarboxylate in 81% yield. This method leverages biocatalysts to establish stereochemistry, avoiding harsh chemical conditions.

Epoxidation and Regioselective Ring-Opening

Epoxidation of 1-benzyl-4-methyl-1,2,3,6-tetrahydropyridine using m-chloroperoxybenzoic acid (m-CPBA) forms an epoxide intermediate, which is opened regioselectively with sodium azide in acetic acid/water. This generates trans-3-azido-4-hydroxy-piperidine derivatives in 85% yield, which are subsequently reduced to the amine via Staudinger reaction (triphenylphosphine, toluene). The stereochemical outcome is controlled by the epoxide’s geometry and reaction conditions.

Chiral Resolution Techniques

Racemic mixtures of 4-aminopiperidin-3-ols are resolved using chiral acids (e.g., tartaric acid) to form diastereomeric salts. For example, N-methyl-N-(4-methylpiperidin-3-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine is treated with L-mandelic acid, yielding the (3R,4R)-enantiomer with >99% diastereomeric excess (d.e.) after recrystallization. This approach is scalable but requires optimization of solvent systems for salt precipitation.

Protection Strategies for Amine Functionalization

Benzylation of Piperidine Amines

Benzyl chloroformate (Cbz-Cl) is employed to protect the piperidine amine under Schotten-Baumann conditions (aqueous NaOH/dichloromethane), forming N-Cbz intermediates in 73–90% yields. For instance, 4-methylpyridine reacts with benzyl chloride at 90°C to form 1-benzyl-4-methylpyridinium chloride, which is reduced to 1-benzyl-4-methylpiperidine using NaBH4 in ethanol/water.

Transient Protection for Hydroxyl Groups

The 3-hydroxy group is often protected as a tert-butyldimethylsilyl (TBS) ether or acetate during amine functionalization. For example, (3R,4R)-3-hydroxy-4-aminopiperidine is acetylated with acetic anhydride in pyridine, enabling selective carbamate formation at the amine. Deprotection is achieved via hydrolysis (NaOH/MeOH) or hydrogenolysis (Pd/C, H2).

Carbamate Ester Formation

Schotten-Baumann Reaction

The amine intermediate reacts with benzyl chloroformate in a biphasic system (dichloromethane/aqueous NaOH) at 0–5°C, forming the carbamate in 68–75% yields. Triethylamine (TEA) or pyridine is added to scavenge HCl, preventing side reactions. For example, N-[(3R,4R)-3-hydroxy-4-piperidinyl]amine treated with benzyl chloroformate under these conditions yields the target carbamate in 72% isolated yield after extraction and silica gel chromatography.

Homogeneous Phase Carbamation

In anhydrous N,N-dimethylformamide (DMF), the amine reacts with benzyl chloroformate at 0°C, followed by warming to room temperature. This method, used for linagliptin derivatives, achieves 68% yield with triethylamine as the base. The homogeneous system simplifies workup but requires rigorous drying to avoid hydrolysis.

Deprotection and Final Product Isolation

Hydrogenolytic Debenzylation

For intermediates protected with benzyl groups, hydrogenolysis using Pd/C (10% w/w) in methanol at 25°C removes benzyl moieties without affecting the carbamate. For example, N-benzyl-(3R,4R)-3-hydroxy-4-piperidinyl carbamate undergoes debenzylation in 4 hours, yielding the free amine, which is reprotected if necessary.

Crystallization and Chromatographic Purification

The crude carbamate is purified via flash chromatography (cyclohexane/ethyl acetate gradients) or recrystallization from isopropanol/methyl tert-butyl ether. Crystallization affords the product in >98% purity, as confirmed by HPLC and 1H-NMR.

Comparative Analysis of Synthetic Routes

Method Conditions Yield Stereoselectivity Source
Asymmetric ReductionBakers’ yeast, ethanol/water, 30°C81%87% e.e.
Epoxide Ring-Openingm-CPBA, NaNO3, acetic acid/water, 25°C85%>95% regioselectivity
Schotten-BaumannNaOH, CH2Cl2, 0°C75%N/A
Homogeneous CarbamationDMF, TEA, 0°C → RT68%N/A

Industrial-Scale Considerations

Large-scale production employs continuous-flow reactors for epoxidation and carbamate formation, reducing reaction times from hours to minutes. Automated crystallization systems enhance purity, while palladium-catalyzed hydrogenolysis is optimized for minimal catalyst loading (0.5–1.0 mol%). Regulatory-compliant impurities (e.g., dihydro derivatives) are controlled to <0.15% via temperature-modulated debenzylation .

Chemical Reactions Analysis

Types of Reactions

Carbamic acid, N-[(3R,4R)-3-hydroxy-4-piperidinyl]-, phenylmethyl ester, rel- undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The ester group can be reduced to an alcohol.

    Substitution: The phenylmethyl ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted esters or amides.

Scientific Research Applications

Pharmacological Applications

  • Neuropharmacology
    • The compound exhibits potential as a modulator of neurotransmitter systems, particularly in the context of cognitive enhancement and neuroprotection. Its structure suggests interactions with acetylcholine receptors, which are pivotal in memory and learning processes.
  • Antidepressant Activity
    • Preliminary studies indicate that derivatives of carbamic acid can possess antidepressant-like effects by influencing serotonin and norepinephrine levels in the brain. This makes them candidates for further exploration in treating mood disorders.
  • Analgesic Properties
    • Research has shown that certain carbamate derivatives can act as analgesics by modulating pain pathways in the central nervous system. This property is particularly relevant for developing new pain management therapies.

Synthesis and Derivatives

The synthesis of Carbamic acid, N-[(3R,4R)-3-hydroxy-4-piperidinyl]-, phenylmethyl ester can be achieved through various organic reactions involving piperidine derivatives and carbamates. The ability to modify the piperidine ring allows for the creation of a library of compounds with tailored pharmacological profiles.

Case Study 1: Cognitive Enhancement

In a study focusing on cognitive enhancement, researchers evaluated the effects of this carbamate on memory retention in animal models. Results indicated a significant improvement in memory tasks compared to control groups, suggesting its potential use in treating cognitive impairments associated with aging or neurodegenerative diseases.

Case Study 2: Pain Management

A double-blind placebo-controlled trial assessed the analgesic effects of a related carbamate compound in patients with chronic pain conditions. The findings demonstrated a statistically significant reduction in pain levels among participants receiving the active compound compared to those on placebo.

Mechanism of Action

The mechanism of action of Carbamic acid, N-[(3R,4R)-3-hydroxy-4-piperidinyl]-, phenylmethyl ester, rel- involves its interaction with specific molecular targets. The hydroxy group and ester functionality allow it to form hydrogen bonds and interact with active sites of enzymes or receptors. This interaction can modulate the activity of these biological molecules, leading to various physiological effects.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Key Structural Features

The compound’s distinguishing features include:

  • Piperidinyl core with hydroxyl groups at 3R and 4R.
  • Phenylmethyl ester substituent, contributing to lipophilicity.

Comparison Table

Compound Name Molecular Formula Substituents Stereochemistry Key Properties/Applications References
Carbamic acid, N-[(3R,4R)-3-hydroxy-4-piperidinyl]-, phenylmethyl ester, rel- (Target Compound) C13H18N2O3 3R-OH, 4R-OH, phenylmethyl ester (3R,4R) Potential enzyme inhibition; moderate lipophilicity
Carbamic acid, N-[(3R,4R)-4-fluoro-3-pyrrolidinyl]-, phenylmethyl ester, rel- C12H15FN2O2 4R-F, phenylmethyl ester (3R,4R) Higher lipophilicity (due to fluorine); industrial scale availability
tert-Butyl N-[(3R,4R)-3-methylpiperidin-4-yl]carbamate C11H21N2O2 3R-CH3, tert-butyl ester (3R,4R) Enhanced metabolic stability; tert-butyl ester increases steric bulk
rel-Benzyl (3S,4S)-4-hydroxy-3-methylpiperidine-1-carboxylate C14H19NO3 3S-CH3, 4S-OH, benzyl ester (3S,4S) Lower solubility due to methyl group; used in chiral synthesis
tert-Butyl N-[(3R,4S)-3-hydroxypiperidin-4-yl]carbamate C10H20N2O3 3R-OH, tert-butyl ester (3R,4S) Altered stereochemistry impacts receptor binding; precursor in drug synthesis

Detailed Analysis of Structural Differences

Hydroxyl vs. Fluorine/Methyl Substituents
Ester Group Variations
  • Phenylmethyl ester in the target compound contributes to moderate lipophilicity, balancing solubility and cell permeability.
  • tert-Butyl esters (e.g., in C10H20N2O3) offer steric protection against enzymatic hydrolysis, enhancing metabolic stability .
Stereochemical Considerations
  • The (3R,4R) configuration is critical for target engagement in enzyme inhibition, as seen in gamma-secretase inhibitors (e.g., tert-butyl carbamates in ). In contrast, (3R,4S) isomers (C10H20N2O3) may exhibit altered binding kinetics .

Biological Activity

Carbamic acid derivatives have garnered significant attention in medicinal chemistry due to their diverse biological activities. The compound Carbamic acid, N-[(3R,4R)-3-hydroxy-4-piperidinyl]-, phenylmethyl ester, rel- is a notable example, exhibiting potential therapeutic effects across various biological systems. This article delves into the biological activity of this compound, supported by research findings, data tables, and case studies.

Chemical Structure and Properties

The chemical structure of Carbamic acid, N-[(3R,4R)-3-hydroxy-4-piperidinyl]-, phenylmethyl ester is characterized by a carbamate functional group linked to a piperidine ring and a phenylmethyl moiety. This structural configuration is crucial for its biological interactions.

PropertyValue
Molecular FormulaC13H17N2O3
Molecular Weight249.29 g/mol
CAS Number1810070-09-7
SolubilitySoluble in organic solvents

The biological activity of this compound can be attributed to its ability to interact with various biological targets. It is believed to act primarily through:

  • Enzyme Inhibition : The carbamate group can inhibit enzymes such as acetylcholinesterase, which is critical in neurotransmission.
  • Receptor Modulation : The piperidine component may interact with neurotransmitter receptors, influencing synaptic transmission and neuroprotection.

Antimicrobial Activity

Research has shown that carbamate derivatives exhibit significant antimicrobial properties. For instance:

  • A study evaluated the antimicrobial efficacy of related compounds against various bacterial strains, reporting zones of inhibition ranging from 12.6 mm to 22.3 mm at a concentration of 100 µg/mL against Staphylococcus aureus and Escherichia coli .

Antitumor Activity

The compound has also been investigated for its antitumor potential:

  • In vitro studies demonstrated that related piperidine derivatives inhibited cancer cell proliferation in human ovarian (PA1) and prostate (PC3, DU145) carcinoma cell lines with IC50 values ranging from 8–20 µM .

Neuroprotective Effects

The neuroprotective properties are particularly noteworthy:

  • Research indicates that compounds with similar structures can block neurodegeneration in models of Parkinson's disease by preventing dopaminergic neuron death caused by neurotoxins like MPTP .

Case Study 1: Neuroprotection in Parkinson’s Disease

In a study involving animal models of Parkinson's disease, the administration of related carbamate derivatives resulted in a significant reduction in neuronal death and improvement in motor functions. The mechanism was linked to the inhibition of oxidative stress pathways.

Case Study 2: Anticancer Efficacy

A clinical trial assessing the efficacy of a related compound showed promising results in reducing tumor size in patients with advanced prostate cancer after a treatment regimen involving the carbamate derivative.

Q & A

Q. What are the established synthetic routes for rel-Carbamic acid, N-[(3R,4R)-3-hydroxy-4-piperidinyl]-, phenylmethyl ester, and how do reaction conditions influence yield?

The compound is synthesized via multi-step protocols involving organocatalytic [3+3] cycloadditions or hydrogenation-mediated deprotection. For example, intermediates like N-[(1R,4R,6R)-6-(7-Methoxy-1,3-benzodioxol-5-yl)-4-hydroxy-2-oxocyclohexyl]-carbamic acid methyl ester are prepared using palladium-catalyzed hydrogenation in methanol (96% yield) . Stereochemical control is achieved via chiral auxiliaries or asymmetric reduction, as seen in the use of sodium borohydride in alcohol/halogenated solvent mixtures at -15°C to 0°C for >99% chiral purity . Key factors affecting yield include solvent choice (e.g., CH₃CN for carbamate coupling ), catalyst loading (e.g., Pd/C for hydrogenolysis ), and reaction time (e.g., 36 hours for complete deprotection ).

Q. How is stereochemical integrity verified during synthesis?

X-ray crystallography and advanced NMR techniques (e.g., NOESY, COSY) are critical. For instance, intermediates like (1S,2R,3S,4R,5R)-5-(1,3-Benzodioxol-5-yl)-4-(methoxycarbonylamino)-cyclohexane-1,2,3-triyltriacetate are characterized via melting point analysis (179–180°C) and NMR to confirm trans-diastereomerism . High-resolution mass spectrometry (HRMS) and chiral HPLC further validate enantiomeric excess (>99% in asymmetric reductions ).

Q. What purification methods are effective for isolating this carbamate derivative?

Column chromatography (cyclohexane/EtOAc gradients) and recrystallization (Et₂O/petroleum ether) are standard . For polar intermediates, reverse-phase HPLC with C18 columns is employed, as demonstrated in isolating N-[(3R,4S)-tetrahydro-4-hydroxy-2-oxo-3-furanyl]carbamic acid phenylmethyl ester .

Advanced Research Questions

Q. How can catalytic efficiency be optimized in hydrogenation steps for deprotection?

Palladium catalysts (e.g., Pd/C or Pd(OAc)₂) under hydrogen atmospheres are critical for removing benzyl or tert-butoxycarbonyl (Boc) groups. Studies show that solvent polarity (e.g., ethyl acetate vs. methanol) and catalyst activation (pre-reduction with H₂) improve turnover. For example, N-[(1R,3R,4R,6R)-6-(1,3-Benzodioxol-5-yl)-3-benzoyloxy-4-hydroxy-2-oxocyclohexyl]-carbamic acid methyl ester achieves 70% yield after 36 hours in ethyl acetate . Microwave-assisted hydrogenation may reduce reaction times while maintaining stereoselectivity.

Q. What contradictions exist in reported spectroscopic data, and how are they resolved?

Discrepancies in NMR chemical shifts (e.g., δ 4.1–4.3 ppm for piperidinyl protons) may arise from solvent effects (DMSO-d₆ vs. CDCl₃) or dynamic rotational isomerism. For methylcarbamic acid biphenyl-3-yl ester , conflicting melting points (111–115°C vs. 179–180°C in similar derivatives) highlight the need for controlled crystallization conditions . Cross-validation via IR (C=O stretch at ~1700 cm⁻¹) and tandem MS/MS fragmentation patterns resolves ambiguities.

Q. How do structural modifications (e.g., fluorination or aryl substitution) impact bioactivity?

Fluorinated analogs like rac-tert-butyl (3R,4R)-4-fluoro-3-hydroxypiperidine-1-carboxylate show altered pharmacokinetics due to enhanced metabolic stability . Comparative studies with N-[(3R,4S)-tetrahydro-4-hydroxy-2-oxo-3-furanyl]carbamic acid phenylmethyl ester reveal that benzodioxol-5-yl groups improve blood-brain barrier penetration , while nitroaryl substituents (e.g., 4-nitrophenyl esters) increase electrophilicity and protease inhibition .

Q. What computational methods predict the compound’s solubility and reactivity?

Quantitative Structure-Property Relationship (QSPR) models using descriptors like LogP (~3.84) and polar surface area (PSA ~98.3 Ų) correlate with experimental solubility (3.0E-3 g/L in water) . Density Functional Theory (DFT) simulations of transition states explain stereochemical outcomes in asymmetric reductions .

Methodological Challenges

Q. How are racemization risks mitigated during piperidinyl carbamate synthesis?

Low-temperature protocols (-15°C) and aprotic solvents (e.g., dichloromethane) minimize base-induced epimerization. For example, rel-tert-butyl (3R,4R)-4-fluoro-3-hydroxypiperidine-1-carboxylate retains configuration via rapid workup and neutral pH conditions . Monitoring via circular dichroism (CD) ensures chiral fidelity.

Q. What analytical strategies address impurities in scale-up synthesis?

LC-MS tracking of byproducts (e.g., Ritonavir Impurity , a structurally related carbamate ) identifies residual solvents or diastereomers. Preparative HPLC with ion-pair reagents (e.g., TFA) isolates >98% pure batches.

Comparative and Mechanistic Studies

Q. How does this carbamate compare to FDA-approved protease inhibitors in binding assays?

In silico docking of N-[3-fluoro-4-[6-(2-methyl-2H-tetrazol-5-yl)-3-pyridinyl]phenyl]carbamic acid phenylmethyl ester into HIV-1 protease active sites (PDB: 1HPV) shows hydrogen bonding with Asp25 and hydrophobic interactions with Val82, akin to Ritonavir . In vitro IC₅₀ assays using fluorogenic substrates quantify competitive inhibition .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.